methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is an organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of ethoxyphenyl groups attached to both amino and sulfonyl functionalities, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 4-ethoxybenzenesulfonyl chloride.
Formation of Intermediate: 4-ethoxyaniline reacts with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-ethoxy-N-(4-ethoxyphenyl)sulfonamide.
Esterification: The intermediate is then subjected to esterification with methyl acrylate under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate exerts its effects involves interactions with specific molecular targets. The compound’s sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition of certain enzymatic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Uniqueness
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is unique due to the presence of ethoxy groups on both the amino and sulfonyl functionalities, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds that may have different substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-4-26-16-8-6-15(7-9-16)21-14-19(20(22)25-3)28(23,24)18-12-10-17(11-13-18)27-5-2/h6-14,21H,4-5H2,1-3H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPFZWCFBFFDP-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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